

A Head-to-Head Comparison of IRAK4 Inhibitors: DW18134 vs. PF-06650833

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Compound of Interest

Compound Name: DW18134

Cat. No.: B12371936

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Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical mediator in inflammatory signaling pathways, making it a promising therapeutic target for a range of autoimmune and inflammatory diseases. This guide provides an objective comparison of two prominent small-molecule IRAK4 inhibitors, **DW18134** and PF-06650833 (Zimlovisertib), summarizing their performance based on available experimental data.

Biochemical and Cellular Potency

Both **DW18134** and PF-06650833 have demonstrated potent inhibition of IRAK4. However, in direct enzymatic assays, PF-06650833 exhibits a significantly lower IC₅₀ value, suggesting higher biochemical potency.^[1] PF-06650833 has also been shown to be highly potent in cell-based assays.^[2]

Compound	Assay Type	IC50 (nM)	Source
DW18134	Enzymatic Assay	11.2 ± 2.0	[1]
PF-06650833	Enzymatic Assay	0.9 ± 0.1	[1]
Cell-based Assay	0.2	[2]	
PBMC Assay (TNFα release)	2.4	[2][3]	
Human Whole Blood Assay	8.8	[3]	

Kinase Selectivity

PF-06650833 has been profiled against a broad panel of kinases and has demonstrated high selectivity for IRAK4. In a screening of 278 kinases, approximately 100% inhibition was observed for IRAK4 at a concentration of 200 nM.[2] It is nearly 7,000 times more selective for IRAK4 than for IRAK1.[3] Detailed kinase selectivity data for **DW18134** is not as readily available in the public domain.

In Vivo Efficacy

A direct comparison of **DW18134** and PF-06650833 has been conducted in a lipopolysaccharide (LPS)-induced peritonitis mouse model. In this study, **DW18134** was reported to surpass the positive control, PF-06650833, in improving behavioral scores and reducing serum levels of the pro-inflammatory cytokines TNF-α and IL-6.[4]

Both compounds have been evaluated in various other preclinical models. **DW18134** has shown efficacy in a dextran sulfate sodium (DSS)-induced colitis model in mice, where it reduced the disease activity index and restored intestinal barrier function.[1][5] PF-06650833 has demonstrated efficacy in a rat collagen-induced arthritis (CIA) model and in murine models of lupus.[2][6]

Pharmacokinetics

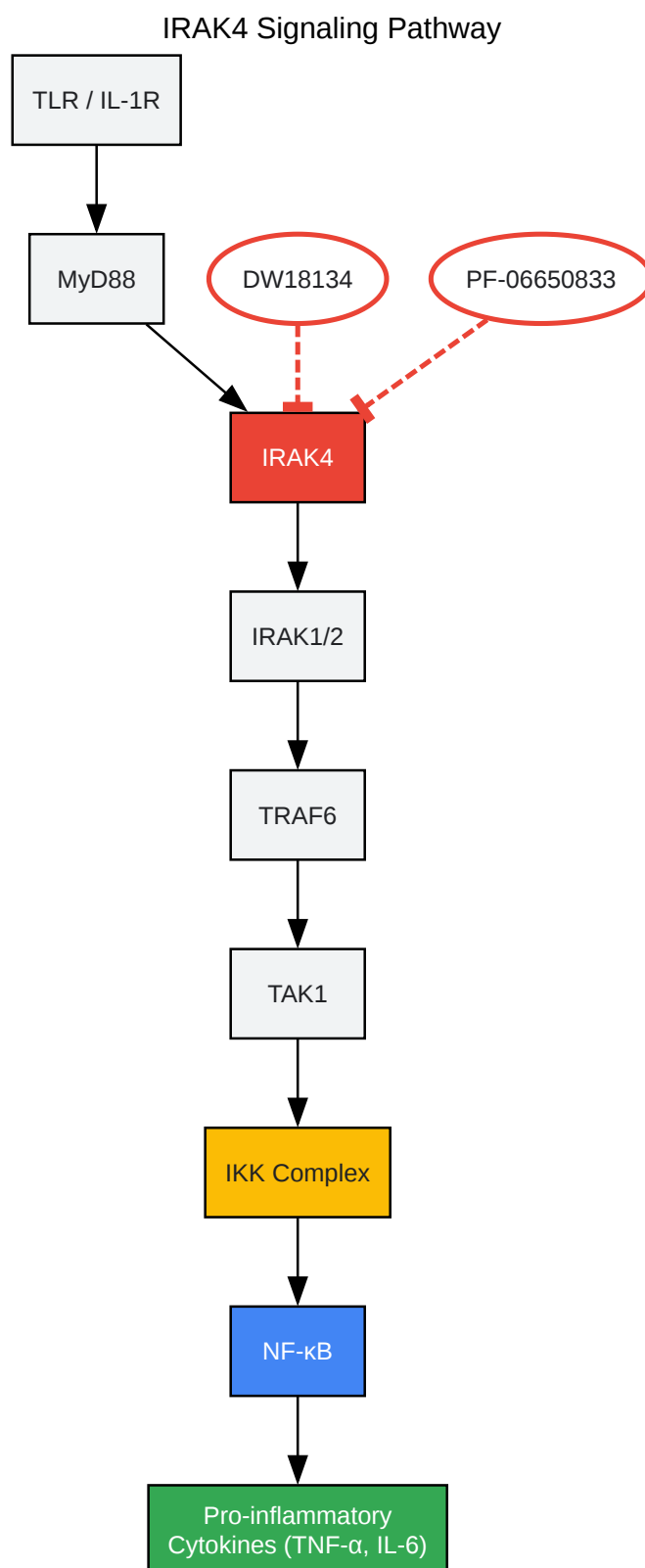
Detailed pharmacokinetic data for **DW18134** in humans is not yet publicly available. For PF-06650833, data from a Phase 1 clinical trial in healthy volunteers is available. The immediate-

release (IR) formulation showed a median Tmax of approximately 2 hours, while a modified-release (MR) formulation had a Tmax of about 4 hours at steady state.[7] The half-life for the top IR and MR doses was approximately 25-31 hours.[7] In preclinical studies with rats, orally administered PF-06650833 dose-dependently inhibited LPS-induced TNF- α . [2]

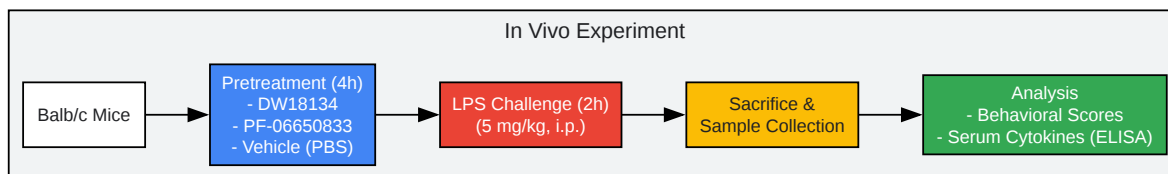
Compound	Formulation	Tmax (hours)	Half-life (hours)	Subject
PF-06650833	Immediate-Release (IR)	~2	25-31	Healthy Volunteers
Modified-Release (MR)	~4	25-31	Healthy Volunteers	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IRAK4 signaling pathway and the general workflow of the in vivo peritonitis model used to compare **DW18134** and PF-06650833.



LPS-Induced Peritonitis Model Workflow



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